2,3-Bis[(phenylthio)methyl]quinoxaline
Description
Properties
Molecular Formula |
C22H18N2S2 |
|---|---|
Molecular Weight |
374.5g/mol |
IUPAC Name |
2,3-bis(phenylsulfanylmethyl)quinoxaline |
InChI |
InChI=1S/C22H18N2S2/c1-3-9-17(10-4-1)25-15-21-22(16-26-18-11-5-2-6-12-18)24-20-14-8-7-13-19(20)23-21/h1-14H,15-16H2 |
InChI Key |
HAFGYPKNUCYRAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N=C2CSC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N=C2CSC4=CC=CC=C4 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of quinoxaline derivatives, including 2,3-bis[(phenylthio)methyl]quinoxaline. These compounds have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- Broad Spectrum Activity : Compounds derived from quinoxaline structures have shown significant activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). For instance, specific derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 0.25 to 1 mg/L against these pathogens .
- Biofilm Inhibition : The ability of these compounds to prevent biofilm formation is particularly noteworthy. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to standard antibiotic treatments. The quinoxaline derivatives demonstrated superior efficacy in inhibiting biofilm formation compared to established antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoxaline derivatives. The modifications on the quinoxaline core significantly influence their biological activities.
Notable Modifications:
- Phenylthio Substituents : The presence of phenylthio groups enhances the antibacterial activity of the quinoxaline scaffold. This modification has been linked to improved interactions with bacterial targets .
- Diverse Derivatives : A range of derivatives has been synthesized and tested for their antimicrobial properties. For example, compounds with varying substitutions at the 2 and 3 positions of the quinoxaline ring have shown different levels of activity against specific bacterial strains .
Therapeutic Potential
The promising antibacterial properties of this compound derivatives suggest their potential use in treating bacterial infections, especially those caused by antibiotic-resistant strains.
Case Studies:
- In Vitro Studies : In laboratory settings, several derivatives were tested against clinical isolates of Staphylococcus aureus and Enterococcus faecium. Results indicated that some compounds not only inhibited bacterial growth but also effectively eradicated established biofilms .
- Comparative Efficacy : In comparative studies with existing antibiotics like vancomycin and linezolid, certain quinoxaline derivatives demonstrated equal or superior activity against resistant strains, highlighting their potential as new therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Quinoxaline Derivatives
Structural and Functional Group Variations
2,3-Bis(bromomethyl)quinoxaline
- Substituents : Bromomethyl groups.
- Key Properties : Acts as an alkylating agent, enabling further functionalization (e.g., coupling with thiols or amines). Exhibits antimicrobial activity against bacteria and fungi, with MIC values ranging from 2.5–5.0 mg/mL .
- Contrast : Unlike the phenylthio groups in the target compound, bromomethyl groups are highly reactive but less stable in biological media, limiting their direct therapeutic use .
2,3-Di[4-(N-phenyl-N-naphthylamino)phenyl]quinoxaline (QAr)
- Substituents: Aromatic amino groups.
- Key Properties : Extended conjugation shifts absorption bands to the visible region (400–500 nm), making it suitable for optical sensors. High molar absorptivity (ε > 10⁴ L·mol⁻¹·cm⁻¹) .
- Contrast: The electron-rich aryl amino groups enhance photophysical properties, whereas phenylthio groups prioritize bioactivity over optoelectronic performance .
2,3-Bis(3-(octyloxy)phenyl)quinoxaline
- Substituents : Long alkoxy chains (octyloxy).
- Key Properties : Improved solubility in organic solvents due to alkyl chains, critical for electrochemical applications (e.g., electrochromic thin films) .
- Contrast : Phenylthio groups reduce solubility compared to alkoxy substituents but may improve membrane permeability in biological systems .
6H-Indolo[2,3-b]quinoxaline
- Substituents: Planar indole-fused quinoxaline core.
- Key Properties : DNA intercalation with thermal stability dependent on substituents. Demonstrates anticancer and multidrug resistance (MDR) modulation .
- Contrast : The planar structure facilitates DNA binding, whereas the steric bulk of phenylthio-methyl groups may favor protein interactions .
Physicochemical Properties
- Solubility: Alkoxy-substituted derivatives (e.g., octyloxy) exhibit superior solubility in organic solvents, critical for electrochemical polymerization .
- Electronic Effects: Aromatic amino groups (QAr) redshift absorption via charge-transfer transitions, whereas phenylthio groups primarily influence redox behavior . Methylation (e.g., 2,3-dimethylquinoxaline) reduces liquid-phase reaction enthalpy (ΔH = −279.3 kJ·mol⁻¹ vs. −299.7 kJ·mol⁻¹ for unsubstituted quinoxaline) .
Q & A
Q. What is the most reliable synthetic route for 2,3-Bis[(phenylthio)methyl]quinoxaline?
The compound can be synthesized via condensation reactions between aryl 1,2-diamines and α-diketones under reflux in solvents like rectified spirit. Key steps include cyclization and purification using recrystallization or column chromatography. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like unreacted intermediates .
Q. How can the molecular structure of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing bond angles (e.g., C–S–C ≈ 112.3°) and torsion angles critical for verifying stereochemistry . Complementary techniques include:
Q. What are the primary biological applications of quinoxaline derivatives like this compound?
Quinoxalines exhibit antiviral, anticancer, and antibacterial properties. For example, structural analogs inhibit kinase enzymes or protozoal pathogens via π-π stacking and hydrogen bonding with biological targets. In vitro assays (e.g., MTT for cytotoxicity) are used to screen activity, with EC values typically in the micromolar range .
Advanced Research Questions
Q. How can reaction yields be improved in the synthesis of this compound?
Yield optimization requires:
- Oxidant selection : Bis(acetoxy)phenyl-λ-iodane enhances regioselectivity compared to traditional oxidants .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysis : Lewis acids like ZnCl accelerate cyclization kinetics . Monitor reaction progress via TLC or HPLC to minimize over-oxidation byproducts.
Q. How should researchers address contradictions in spectroscopic data during characterization?
Cross-validate using multiple techniques:
Q. What computational methods are suitable for studying this compound’s interactions with biological targets?
Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like HIV-1 reverse transcriptase. Parameterize force fields using SC-XRD bond lengths and angles to ensure accuracy .
Q. What mechanistic insights exist for the oxidation steps in quinoxaline synthesis?
Oxidation of thioether groups to sulfoxides or sulfones involves radical intermediates. Electron paramagnetic resonance (EPR) spectroscopy can detect transient species, while kinetic isotope effects (KIEs) reveal rate-determining steps (e.g., C–S bond cleavage) .
Q. How can quinoxaline derivatives be tailored for optoelectronic applications?
Introduce electron-withdrawing groups (e.g., nitro, cyano) to enhance charge transport in organic semiconductors. UV-vis spectroscopy and cyclic voltammetry determine bandgap (e.g., ~2.8 eV) and HOMO-LUMO levels, critical for designing light-emitting diodes (LEDs) or sensors .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
